2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid
Description
Propriétés
IUPAC Name |
2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-11-2-7-15(14(10-11)16(19)20)18-23(21,22)9-8-12-3-5-13(17)6-4-12/h2-10,18H,1H3,(H,19,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUQPYLXGUOKGD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of the compound “2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid” is currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects could range from changes in gene expression to alterations in cellular metabolism, depending on the compound’s targets and mode of action.
Activité Biologique
2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid, commonly referred to as a sulfonamide derivative, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H15ClN2O4S
- Molecular Weight : 354.8 g/mol
- IUPAC Name : 2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid
- SMILES Notation : COC(=O)c1[nH]c(C)cc1NS(=O)(=O)C=Cc1ccc(Cl)cc1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cells, anti-inflammatory properties, and potential as a therapeutic agent.
Anticancer Properties
Research indicates that sulfonamide derivatives exhibit significant anticancer activity. For instance:
- A study demonstrated that compounds similar to 2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid can induce apoptosis in cancer cell lines by targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1 .
- The compound showed improved binding affinity compared to other known inhibitors, suggesting its potential as a selective anticancer agent .
The mechanism through which this compound exerts its biological effects appears to involve:
- Inhibition of Protein Interactions : The compound binds selectively to certain proteins involved in cell survival pathways, leading to increased apoptosis in cancer cells .
- Modulation of Signaling Pathways : It may interfere with signaling pathways that promote cell proliferation and survival, particularly in malignant cells .
Case Studies and Research Findings
Pharmacological Profile
The pharmacological profile of 2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid suggests it may be classified as an experimental drug with potential applications in oncology and inflammation-related conditions.
Toxicity and Safety
Limited toxicity data is available; however, preliminary studies indicate a favorable safety profile at therapeutic doses. Further toxicological evaluations are necessary to establish comprehensive safety parameters.
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
Physicochemical Properties
- The benzoic acid group increases hydrophilicity (pKa ~4–5), while the 4-chlorophenyl and methyl groups contribute to lipophilicity (logP ~3–4) .
- Thiazolecarboxylic Acid Analogs (951921-89-4) : The thiazole ring introduces aromatic heterocyclic character, reducing solubility in aqueous media compared to benzoic acid derivatives .
- Oxazole Derivative (917988-92-2) : The absence of ionizable groups (e.g., -COOH) results in lower water solubility (logP ~5–6), favoring membrane permeability .
- Thiazolidinone Derivative (378766-19-9): The sulfanylidene (C=S) and hydroxy groups may confer antioxidant or metal-chelating properties, distinct from the sulfonamide group in the target compound .
Q & A
Basic: What are the recommended synthetic strategies for preparing 2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid?
Methodological Answer:
A key approach involves coupling a sulfonamide intermediate with a (E)-configured vinylboronic acid derivative. For example:
Suzuki-Miyaura Cross-Coupling : React 5-methyl-2-aminobenzoic acid with (E)-2-(4-chlorophenyl)ethenylsulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide bond. The (E)-vinylboronic acid precursor (e.g., trans-2-(4-chlorophenyl)vinylboronic acid) can be synthesized via palladium-catalyzed coupling .
Sulfonation : Introduce the sulfonyl group using chlorosulfonic acid, followed by amidation with the appropriate amine. Ensure stereochemical control via reaction temperature and solvent polarity .
Advanced: How can crystallographic data inconsistencies be resolved during structural refinement of this compound?
Methodological Answer:
Use the SHELX suite (e.g., SHELXL) for high-resolution refinement, particularly for handling twinned data or disordered regions:
- Twinned Data : Apply the TWIN/BASF commands in SHELXL to refine twin domains. Validate results using the R-factor and difference electron density maps .
- Disorder Modeling : Partition disordered atoms (e.g., rotating sulfonyl groups) into multiple sites with occupancy refinement. Cross-validate with NMR or DFT calculations .
Basic: What pharmacological screening assays are suitable for initial activity profiling?
Methodological Answer:
Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases using fluorescence polarization (FP) or FRET assays, given the sulfonamide group’s affinity for catalytic pockets .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM. Include solubility controls (e.g., hydrochloride salts) to avoid false negatives .
Advanced: How can discrepancies in biological activity data across studies be systematically analyzed?
Methodological Answer:
- Solubility Effects : Compare activity in DMSO vs. saline-buffered solutions. Use dynamic light scattering (DLS) to detect aggregation .
- Metabolic Stability : Perform liver microsome assays to assess degradation rates. Correlate with HPLC-MS data to identify metabolites .
- Structural Confirmation : Re-evaluate batch purity via X-ray crystallography to rule out polymorphic or stereochemical variations .
Advanced: What computational methods predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., VEGFR2). Parameterize the sulfonamide group for hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein hydrogen bonds .
Advanced: How do structural modifications influence bioactivity?
Methodological Answer:
- Substitution Effects : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., CF₃) to enhance enzyme inhibition. Synthesize analogs via halogen exchange (e.g., Pd-catalyzed Buchwald-Hartwig amination) .
- Sulfonamide Optimization : Introduce methyl or ethyl groups to the sulfonylamino moiety to improve metabolic stability. Validate via half-life assays in hepatocytes .
Basic: What analytical techniques ensure purity and structural fidelity?
Methodological Answer:
- HPLC : Use a C18 column (ACN/0.1% TFA gradient) with UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .
- NMR : Confirm (E)-configuration via coupling constants (J = 12–16 Hz for trans vinyl protons) in CDCl₃ or DMSO-d₆ .
Advanced: How can degradation pathways under physiological conditions be studied?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor via LC-MS to identify hydrolyzed (e.g., benzoic acid) or oxidized products .
- Photostability : Use a UV chamber (254 nm) to simulate light exposure. Analyze degradation kinetics with Arrhenius plots .
Table 1: Structure-Activity Relationship (SAR) Insights from Analogous Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
